molecular formula C10H11ClO2 B1280592 Methyl 2-chloro-3-phenylpropionate CAS No. 18841-64-0

Methyl 2-chloro-3-phenylpropionate

Cat. No.: B1280592
CAS No.: 18841-64-0
M. Wt: 198.64 g/mol
InChI Key: DWKOUAHXOPJAHG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-phenylpropionate (CAS 18841-64-0) is a chlorinated aromatic ester with the molecular formula C₁₀H₁₁ClO₂. Its structure features a methyl ester group, a chlorine substituent at the second carbon, and a phenyl group at the third carbon of the propionate backbone . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of biologically active molecules. Commercial samples are available at 97% purity, underscoring its relevance in laboratory and industrial settings .

Properties

IUPAC Name

methyl 2-chloro-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKOUAHXOPJAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506590
Record name Methyl 2-chloro-3-phenylpropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID80506590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18841-64-0
Record name Methyl 2-chloro-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Chloro-3-phenylpropionate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-phenylpropionate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-phenylpropionate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenolic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 2-azido-3-phenylpropionate or 2-thiocyanato-3-phenylpropionate.

    Reduction: Formation of 2-chloro-3-phenylpropanol.

    Oxidation: Formation of 2-chloro-3-phenylpropanoic acid.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-chloro-3-phenylpropionate has the molecular formula C10H11ClO2C_{10}H_{11}ClO_2 and is characterized by the presence of a chloro group and an ester functional group, which contribute to its reactivity in chemical transformations. Its structure allows it to participate in various reactions, making it a valuable compound in synthetic chemistry.

Role as an Intermediate in Drug Synthesis

One of the primary applications of this compound is in the synthesis of pharmaceuticals. It serves as an important intermediate for creating various bioactive compounds:

  • Antidepressants : this compound is utilized in the synthesis of chiral intermediates for antidepressants such as Fluoxetine and Tomoxetine. These compounds are crucial for treating depression and anxiety disorders, demonstrating the compound's relevance in medicinal chemistry .
  • Chiral Synthesis : The compound's ability to undergo enantioselective transformations makes it suitable for synthesizing optically active compounds. For instance, it can be transformed into (S)-ethyl 3-hydroxy-3-phenylpropionate, which is a key intermediate for Fluoxetine synthesis .

Enzymatic Reactions and Biocatalysis

This compound can also be employed in biocatalytic processes, leveraging enzymes such as lipases for its transformation:

  • Lipase-Catalyzed Reactions : The enzymatic resolution of racemic mixtures involving this compound can yield optically pure products. This method is environmentally friendly and economically viable since lipases can be reused for multiple reactions .
  • Transesterification : In studies, transesterification reactions using this compound have shown high enantiomeric excess, making it a suitable candidate for producing high-purity chiral compounds .

Potential Applications in Material Science

Emerging research indicates that compounds like this compound may find applications in material science:

  • Covalent Organic Frameworks : The compound's structural characteristics could be utilized to develop covalent organic frameworks (COFs), which are materials with potential uses in gas storage, catalysis, and drug delivery systems .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Synthesis of Chiral Drugs : Research has demonstrated that using this compound as a starting material leads to the efficient synthesis of chiral drugs with high enantiomeric purity. This is particularly relevant in the pharmaceutical industry where chiral purity is critical for drug efficacy and safety .
  • Biocatalytic Processes : Studies have shown successful biocatalytic processes involving this compound that yield valuable intermediates for further chemical transformations. These processes often exhibit higher selectivity and lower environmental impact compared to traditional synthetic methods .

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-phenylpropionate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-chloro-3-phenylpropionate belongs to a broader class of chlorinated propionate esters. Below, we compare its structural features, physical properties, and applications with those of analogous compounds.

Structural Comparison

Key structural analogs include:

Compound Name CAS Number Substituents Molecular Weight Similarity Score (vs. Target)
This compound 18841-64-0 -Cl at C2; -Ph at C3 198.65 Reference (0.74)
2-(2-(Chloromethyl)phenyl)acetic acid 95335-46-9 -CH₂Cl at C2; -Ph at adjacent position 198.63 0.79
Methyl 2-chloropropionate Not specified -Cl at C2; no aromatic substituent 122.55
Methyl 2,3-dichloropropionate 36997-03-2 -Cl at C2 and C3; no aromatic substituent 156.99
Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate 259132-21-3 -Cl at C2; -2,4-dichlorophenyl at C3 293.56
(R)-Methyl 2-amino-3-chloropropionate hydrochloride -NH₂ at C2; -Cl at C3; hydrochloride salt 184.03

Structural Insights :

  • Aromatic vs. Aliphatic Substituents: The phenyl group in the target compound enhances lipophilicity compared to non-aromatic analogs like methyl 2-chloropropionate. Substituting the phenyl ring with electron-withdrawing groups (e.g., 2,4-dichloro in CAS 259132-21-3) increases molecular weight and may alter reactivity in electrophilic substitutions .
  • Functional Group Variations: Replacing the chlorine at C2 with an amino group (as in the hydrochloride salt derivative) introduces basicity, making the compound suitable for peptide synthesis or chiral resolution .
Physical and Chemical Properties

Limited data on physical properties are available, but critical inferences can be drawn:

  • Purity : this compound is commercially available at 97% purity, whereas analogs like methyl 2-chloropropionate (TCI Chemicals) are sold at lower grades (e.g., 90%) .
  • Solubility : The phenyl group likely reduces water solubility compared to aliphatic esters. Dichlorinated variants (e.g., methyl 2,3-dichloropropionate) may exhibit even lower solubility due to increased hydrophobicity .
  • Reactivity : The chlorine at C2 in the target compound facilitates nucleophilic substitution reactions, a property shared with methyl 2-chloropropionate. However, steric hindrance from the phenyl group may slow reaction kinetics compared to less bulky analogs .

Biological Activity

Methyl 2-chloro-3-phenylpropionate (CAS No. 18841-64-0) is an organic compound classified as an ester, characterized by its molecular formula C10H11ClO2C_{10}H_{11}ClO_2 and a molecular weight of approximately 198.65 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science.

Chemical Structure and Properties

This compound features a chloro substituent at the second carbon of the propionate chain and a phenyl group at the third carbon. Its structure can be represented as follows:

Structure C10H11ClO2\text{Structure }\quad \text{C}_{10}\text{H}_{11}\text{ClO}_2

Physical Properties:

PropertyValue
Molecular Weight198.65 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point238.5 °C
Flash Point100 °C

The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that compounds with structural similarities can influence the binding affinity to these targets, potentially leading to significant biological effects .

Case Studies and Research Findings

  • Proteomics Research : this compound has been studied within proteomics contexts, where it is hypothesized to interact with proteins involved in inflammatory responses. However, detailed mechanisms remain to be elucidated through further research.
  • Synergistic Effects : Similar compounds have demonstrated synergistic effects when combined with other metabolites, enhancing their biological activity. For instance, studies on phenylpropionic acid derivatives show that such interactions can modulate gene expression through complex regulatory pathways .
  • Environmental Impact : The compound's potential degradation pathways in microbial systems have been explored, indicating its relevance in bioremediation efforts where microbial degradation of pollutants is essential .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
Methyl 2-Chloro-3-Phenyl PropionateC₁₀H₁₁ClO₂Chloro substitution; potential anti-inflammatory
Ethyl 2-Chloro-3-Phenyl PropionateC₁₁H₁₃ClO₂Ethyl group; different solubility characteristics
Methyl 3-Phenyl PropanoateC₉H₁₀O₂Lacks chloro group; simpler structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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